molecular formula C16H14O5 B6404992 4-(3-Methoxycarbonylphenyl)-2-methoxybenzoic acid CAS No. 1261970-93-7

4-(3-Methoxycarbonylphenyl)-2-methoxybenzoic acid

Cat. No.: B6404992
CAS No.: 1261970-93-7
M. Wt: 286.28 g/mol
InChI Key: HIRRHUCELMLOIS-UHFFFAOYSA-N
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Description

4-(3-Methoxycarbonylphenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methoxycarbonyl group and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxycarbonylphenyl)-2-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used cross-coupling reaction in organic chemistry. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base .

For example, the synthesis can be carried out by reacting 3-methoxycarbonylphenylboronic acid with 2-methoxybenzoic acid chloride in the presence of a palladium catalyst such as palladium(II) acetate and a base like potassium carbonate. The reaction is typically conducted in an organic solvent such as tetrahydrofuran at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxycarbonylphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(3-Methoxycarbonylphenyl)-2-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Methoxycarbonylphenyl)-2-methoxybenzoic acid depends on its specific application. In organic synthesis, it acts as a reactant or intermediate, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxycarbonylphenylboronic acid: Similar structure but with a boronic acid group instead of a carboxylic acid group.

    4-Methoxycarbonylphenylboronic acid: Similar structure with the methoxycarbonyl group in a different position.

    3-Carboxyphenylboronic acid: Similar structure with a carboxylic acid group instead of a methoxycarbonyl group.

Uniqueness

4-(3-Methoxycarbonylphenyl)-2-methoxybenzoic acid is unique due to the specific positioning of the methoxycarbonyl and methoxy groups on the benzene ring. This unique arrangement can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-methoxy-4-(3-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-14-9-11(6-7-13(14)15(17)18)10-4-3-5-12(8-10)16(19)21-2/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRRHUCELMLOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690686
Record name 3-Methoxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261970-93-7
Record name 3-Methoxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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